3-{[3-(1-hydroxyethyl)phenyl]amino}-5,5-dimethyl-2-cyclohexen-1-one
Overview
Description
3-{[3-(1-hydroxyethyl)phenyl]amino}-5,5-dimethyl-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C16H21NO2 and its molecular weight is 259.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.157228913 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
3-{[3-(1-hydroxyethyl)phenyl]amino}-5,5-dimethyl-2-cyclohexen-1-one's derivatives exhibit significant potential in various synthetic processes. For example, derivatives of cyclohexenone have been utilized in the facile synthesis of tetrahydropyrimidoquinoline derivatives, showcasing their reactivity towards different organic compounds and their utility in creating complex organic structures with antimicrobial properties (Elkholy & Morsy, 2006). Similarly, the synthesis of a simplified version of bulky and rigid cyclic (alkyl)(amino)carbenes and their catalytic activity in the preparation of dihydroquinoline derivatives highlights the compound's role in facilitating significant chemical transformations (Zeng et al., 2009).
Material Science and Corrosion Inhibition
In material science, Schiff base compounds derived from phenazone and vanillin, structurally related to this compound, have shown promising results in inhibiting the corrosion of steel in acidic environments. This indicates the potential application of such compounds in protecting metals against corrosion, which is crucial for extending the lifespan of metal structures and components (Emregül & Hayvalı, 2006).
Molecular Docking and Anticancer Potential
The structural features of cyclohexenone derivatives have been extrapolated to molecular docking studies with focal adhesion kinase (FAK) domain, exploring their potential as anticancer agents. These studies suggest that derivatives of this compound could serve as leads in the development of new anticancer drugs by targeting specific proteins involved in cancer progression (Kokila, Kiran, & Ramakrishna, 2017).
Chirality Assignment and Circular Dichroism
The application of cyclohexenone derivatives in chirality assignment of carboxylic acids through circular dichroism demonstrates their utility in analytical chemistry. These compounds can interact with optically active carboxylic acids, enabling the determination of their chirality. This is crucial for understanding the stereochemistry of molecules, which has significant implications in drug development and synthesis of enantiomerically pure compounds (Yashima, Maeda, Matsushima, & Okamato, 1997).
Properties
IUPAC Name |
3-[3-(1-hydroxyethyl)anilino]-5,5-dimethylcyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-11(18)12-5-4-6-13(7-12)17-14-8-15(19)10-16(2,3)9-14/h4-8,11,17-18H,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQKICVOLFFXHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC2=CC(=O)CC(C2)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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